6-O-Tosyl-2,3-O-isopropylidene-a-L-sorbofuranose

Catalog No.
S15809961
CAS No.
M.F
C16H22O8S
M. Wt
374.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-O-Tosyl-2,3-O-isopropylidene-a-L-sorbofuranose

Product Name

6-O-Tosyl-2,3-O-isopropylidene-a-L-sorbofuranose

IUPAC Name

[(3aS,5S,6R,6aS)-6-hydroxy-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate

Molecular Formula

C16H22O8S

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C16H22O8S/c1-10-4-6-11(7-5-10)25(19,20)21-8-12-13(18)14-16(9-17,22-12)24-15(2,3)23-14/h4-7,12-14,17-18H,8-9H2,1-3H3/t12-,13+,14-,16-/m0/s1

InChI Key

BPANMSDDTZZEDD-FQLMCAECSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C3C(O2)(OC(O3)(C)C)CO)O

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2[C@H]([C@H]3[C@@](O2)(OC(O3)(C)C)CO)O

6-O-Tosyl-2,3-O-isopropylidene-α-L-sorbofuranose is a synthetic compound with the molecular formula C16H22O8SC_{16}H_{22}O_8S and a molecular weight of 374.41 g/mol. This compound features a furanose ring structure, which is characteristic of many sugars, and includes a tosyl group at the 6-position. The isopropylidene acetal protects the 2 and 3 hydroxyl groups, making it a versatile intermediate in organic synthesis, particularly in glycoside chemistry and the synthesis of iminosugars .

The compound's structure has been elucidated through X-ray crystallography, revealing a slightly twisted envelope conformation of the furanose ring. The packing of molecules in the crystalline state occurs in columns linked by hydrogen bonds involving hydroxy groups . This unique structural arrangement contributes to its chemical reactivity and potential applications.

Typical for sugar derivatives:

  • Nucleophilic Substitution: The tosyl group can be displaced by nucleophiles, allowing for the introduction of various functional groups.
  • Deprotection Reactions: The isopropylidene protecting groups can be removed under acidic conditions to yield free hydroxyl groups, facilitating further reactions such as glycosylation.
  • Formation of Iminosugars: This compound serves as an intermediate in synthesizing 1-deoxynojirimycin analogues, which are important for their biological activity against certain enzymes .

6-O-Tosyl-2,3-O-isopropylidene-α-L-sorbofuranose is notable for its role as an intermediate in synthesizing biologically active compounds. Specifically, it is involved in creating iminosugars that exhibit inhibitory effects on glycosidases, enzymes that play critical roles in carbohydrate metabolism. These iminosugars have potential therapeutic applications in treating diabetes and viral infections due to their ability to inhibit specific enzyme activities .

The synthesis of 6-O-tosyl-2,3-O-isopropylidene-α-L-sorbofuranose typically involves several steps:

  • Starting Material Preparation: Utilizing L-sorbose as a starting material.
  • Protection of Hydroxy Groups: The hydroxyl groups at positions 2 and 3 are protected using isopropylidene acetal formation.
  • Tosylation: The hydroxyl group at position 6 is converted to a tosylate using tosyl chloride under basic conditions.
  • Purification: The product is purified through crystallization or chromatography to obtain high purity .

This compound finds applications primarily in:

  • Organic Synthesis: As an intermediate for synthesizing various glycosides and oligosaccharides.
  • Pharmaceutical Development: In the synthesis of iminosugar derivatives that have therapeutic potential against metabolic disorders and viral infections .
  • Research: Used in studies exploring carbohydrate chemistry and enzyme inhibition mechanisms.

Interaction studies involving 6-O-tosyl-2,3-O-isopropylidene-α-L-sorbofuranose focus on its role as a substrate or inhibitor for various enzymes:

  • Glycosidases: It has been shown to inhibit certain glycosidases effectively, which can be valuable in drug design for treating conditions like diabetes.
  • Enzyme Kinetics: Research into its kinetics provides insights into how modifications to sugar structures can influence enzyme activity and specificity .

Several compounds share structural similarities with 6-O-tosyl-2,3-O-isopropylidene-α-L-sorbofuranose. Here are some notable examples:

Compound NameStructureUnique Features
1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-α-L-sorbofuranoseSimilar furanose structure with benzyl protectionContains a benzyl group instead of an acetal group at position 1
1,6-Di-O-tosyl-2,3-O-isopropylidene-α-L-sorbofuranoseTwo tosyl groups at positions 1 and 6Increased reactivity due to multiple tosylates
6-O-Tosyl-α-D-glucopyranosePyranose form instead of furanoseDifferent ring structure leading to varied biological activities

These compounds illustrate the diversity within sugar derivatives while highlighting the unique role of 6-O-tosyl-2,3-O-isopropylidene-α-L-sorbofuranose as an intermediate in synthetic pathways aimed at producing biologically active molecules. Its specific structural features enable targeted modifications that facilitate various

XLogP3

0.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

374.10353883 g/mol

Monoisotopic Mass

374.10353883 g/mol

Heavy Atom Count

25

Dates

Modify: 2024-08-15

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